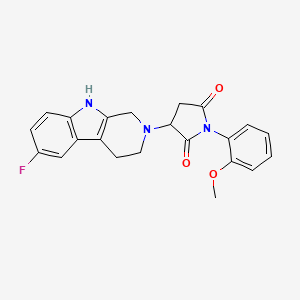![molecular formula C20H21N5O2S3 B11186896 2-[[6-methyl-4-oxidanylidene-3-(2-phenylethyl)-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)ethanamide](/img/structure/B11186896.png)
2-[[6-methyl-4-oxidanylidene-3-(2-phenylethyl)-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)ethanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)-2-{[6-METHYL-4-OXO-3-(2-PHENYLETHYL)-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-2-YL]SULFANYL}ACETAMIDE is a complex organic compound that belongs to the class of thiadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)-2-{[6-METHYL-4-OXO-3-(2-PHENYLETHYL)-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-2-YL]SULFANYL}ACETAMIDE typically involves multi-step organic reactions. The starting materials often include 5-methyl-1,3,4-thiadiazole and 6-methyl-4-oxo-3-(2-phenylethyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidine. The key steps in the synthesis may involve:
Formation of the thiadiazole ring: This can be achieved through cyclization reactions involving appropriate precursors.
Formation of the thieno[3,2-d]pyrimidine ring: This involves the condensation of suitable starting materials under controlled conditions.
Coupling of the two rings: This step involves the formation of a sulfanyl linkage between the two heterocyclic systems, typically using reagents like thiols or disulfides under specific conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)-2-{[6-METHYL-4-OXO-3-(2-PHENYLETHYL)-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-2-YL]SULFANYL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)-2-{[6-METHYL-4-OXO-3-(2-PHENYLETHYL)-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-2-YL]SULFANYL}ACETAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: It could be explored for its therapeutic potential in treating various diseases, particularly those involving oxidative stress or inflammation.
Industry: The compound may be used in the development of new materials with specific properties, such as conductivity or catalytic activity.
Mechanism of Action
The mechanism of action of N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)-2-{[6-METHYL-4-OXO-3-(2-PHENYLETHYL)-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-2-YL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Molecular Targets: It may bind to specific proteins or enzymes, altering their activity.
Pathways: The compound could modulate signaling pathways involved in cellular processes such as inflammation, apoptosis, or oxidative stress.
Comparison with Similar Compounds
Similar Compounds
N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)-2-{[6-METHYL-4-OXO-3-(2-PHENYLETHYL)-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-2-YL]SULFANYL}ACETAMIDE: can be compared with other thiadiazole and thieno[3,2-d]pyrimidine derivatives.
Uniqueness
Structural Features: The unique combination of thiadiazole and thieno[3,2-d]pyrimidine rings linked by a sulfanyl group distinguishes this compound from others.
Chemical Properties: Its specific reactivity and stability under various conditions make it a valuable compound for research and industrial applications.
This detailed article provides a comprehensive overview of N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)-2-{[6-METHYL-4-OXO-3-(2-PHENYLETHYL)-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-2-YL]SULFANYL}ACETAMIDE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C20H21N5O2S3 |
|---|---|
Molecular Weight |
459.6 g/mol |
IUPAC Name |
2-[[6-methyl-4-oxo-3-(2-phenylethyl)-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide |
InChI |
InChI=1S/C20H21N5O2S3/c1-12-10-15-17(29-12)18(27)25(9-8-14-6-4-3-5-7-14)20(21-15)28-11-16(26)22-19-24-23-13(2)30-19/h3-7,12H,8-11H2,1-2H3,(H,22,24,26) |
InChI Key |
ZXSDKRCDHQMYOF-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=C(S1)C(=O)N(C(=N2)SCC(=O)NC3=NN=C(S3)C)CCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-amino-1-[4-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-yl]-7,7-dimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B11186816.png)
![N-[4-cyano-1-(4,6-dimethylpyrimidin-2-yl)-1H-pyrazol-5-yl]-2-ethylhexanamide](/img/structure/B11186822.png)
![6-(4-nitrophenyl)-2-(pyrrolidin-1-yl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B11186838.png)
![6-(3-chlorophenyl)-2-(morpholin-4-yl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B11186847.png)


![Ethyl 4-[(4-acetylphenyl)amino]-2-(methylsulfanyl)pyrimidine-5-carboxylate](/img/structure/B11186858.png)
![dimethyl 2-[2,2,6,7-tetramethyl-1-(2-methylbutanoyl)-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B11186871.png)
![7-(2-phenylethyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B11186878.png)
![4-fluoro-N-{5-oxo-7-[4-(propan-2-yl)phenyl]-5,6,7,8-tetrahydroquinazolin-2-yl}benzamide](/img/structure/B11186882.png)
![6-methyl-1,5,9,11-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-2(7),3,5,8,10,12,14,16-octaene](/img/structure/B11186884.png)
![3-(3,3-dimethyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl)phenyl 4-nitrobenzoate](/img/structure/B11186886.png)
![2-(4-{2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}piperazin-1-yl)pyrimidine](/img/structure/B11186904.png)
![6,8,8,9-tetramethyl-3-(naphthalen-2-ylcarbonyl)-8,9-dihydro-2H-pyrano[3,2-g]quinolin-2-one](/img/structure/B11186906.png)
